molecular formula C15H16BrNO2 B061662 tert-Butyl (4-bromonaphthalen-1-yl)carbamate CAS No. 168169-11-7

tert-Butyl (4-bromonaphthalen-1-yl)carbamate

Cat. No.: B061662
CAS No.: 168169-11-7
M. Wt: 322.2 g/mol
InChI Key: HAJAGHHFQDXDEY-UHFFFAOYSA-N
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Description

tert-Butyl (4-bromonaphthalen-1-yl)carbamate is a brominated naphthalene derivative functionalized with a tert-butoxycarbonyl (Boc) protecting group. This compound is widely used in organic synthesis, particularly in peptide chemistry and drug discovery, where the Boc group protects amines during multi-step reactions. Its synthesis typically involves coupling 4-bromo-1-naphthylamine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.

Properties

IUPAC Name

tert-butyl N-(4-bromonaphthalen-1-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO2/c1-15(2,3)19-14(18)17-13-9-8-12(16)10-6-4-5-7-11(10)13/h4-9H,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAJAGHHFQDXDEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C2=CC=CC=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50937458
Record name tert-Butyl (4-bromonaphthalen-1-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50937458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168169-11-7
Record name tert-Butyl (4-bromonaphthalen-1-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50937458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boc Protection of 4-Bromonaphthalen-1-amine

The most widely reported method involves reacting 4-bromonaphthalen-1-amine with di-tert-butyldicarbonate [(Boc)₂O] in the presence of a base.

Tetrahydrofuran (THF) as Solvent

A high-yielding protocol (95%) uses THF as the solvent and triethylamine as the base.

  • Procedure :

    • Dissolve 4-bromonaphthalen-1-amine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous THF.

    • Add di-tert-butyldicarbonate (1.1 equiv) dropwise at 0°C.

    • Warm to room temperature and stir for 16 hours.

    • Concentrate under vacuum, then recrystallize from hot hexane to obtain white crystals.

Key Advantages :

  • High purity (>98% by HPLC).

  • Minimal side products due to inert solvent conditions.

Toluene as Solvent

An alternative approach in toluene at 70°C achieves 64% yield but offers scalability.

  • Procedure :

    • Combine 4-bromonaphthalen-1-amine and (Boc)₂O (1.0 equiv each) in toluene.

    • Reflux for 16 hours.

    • Quench with water, extract with ethyl acetate, and dry over MgSO₄.

    • Purify via flash chromatography (hexane/ethyl acetate).

Trade-offs :

  • Lower yield due to competing hydrolysis in polar solvents.

  • Suitable for large-scale production with cost-effective solvents.

Sodium Hydride-Mediated Boc Protection

For moisture-sensitive substrates, sodium hydride (NaH) in THF provides an anhydrous environment:

  • Suspend NaH (1.5 equiv) in THF at 0°C.

  • Add 4-bromonaphthalen-1-amine (1.0 equiv) and stir for 1 hour.

  • Introduce (Boc)₂O (1.1 equiv) and reflux for 5 hours.

  • Isolate the product via filtration and wash with heptane.

Yield : 80%.
Critical Notes :

  • Excess NaH ensures complete deprotonation of the amine.

  • Requires strict anhydrous conditions to prevent side reactions.

Reaction Optimization and Mechanistic Insights

Role of Bases

  • Triethylamine : Neutralizes HBr generated during the reaction, shifting equilibrium toward product formation.

  • Sodium Hydride : Irreversibly deprotonates the amine, enhancing nucleophilicity and reaction rate.

Solvent Effects

  • THF : Polar aprotic solvent stabilizes intermediates, improving reaction homogeneity.

  • Toluene : Non-polar solvent minimizes hydrolysis of (Boc)₂O but slows reaction kinetics.

Temperature and Time

  • Room Temperature : 16-hour reactions suffice for complete conversion in THF.

  • Elevated Temperatures (70–80°C) : Reduce reaction time to 5–8 hours in toluene or THF.

Purification and Characterization

Recrystallization

  • Hexane : Yields high-purity crystals (mp 101–103°C).

  • Ethanol/Water Mixtures : Alternative for lab-scale purification.

Chromatographic Methods

  • Silica Gel Chromatography : Elute with hexane/ethyl acetate (9:1) to isolate the product.

  • Flash Chromatography : Reduces purification time for large batches.

Analytical Data

  • ¹H NMR (DMSO-d₆) : δ 1.47 (s, 9H, Boc), 7.27–7.81 (m, 6H, naphthalene).

  • HPLC : Retention time 12.3 min (C18 column, 70% acetonitrile).

Comparative Analysis of Methods

Parameter THF/Triethylamine Toluene NaH/THF
Yield (%)956480
Reaction Time (h)16165
ScalabilityModerateHighLow
Purity (%)>989095
Cost EfficiencyMediumHighLow

Key Takeaways :

  • THF/triethylamine offers the best balance of yield and purity for research-scale synthesis.

  • Toluene-based methods are preferred for industrial applications due to lower solvent costs.

Challenges and Troubleshooting

Common Side Reactions

  • Hydrolysis of (Boc)₂O : Mitigated by using anhydrous solvents and molecular sieves.

  • N-Boc Deprotection : Avoid acidic contaminants during storage.

Improving Yield

  • Excess Reagent : Use 1.1–1.2 equiv of (Boc)₂O to drive the reaction to completion.

  • Inert Atmosphere : Nitrogen or argon prevents oxidation of the amine .

Scientific Research Applications

Chemical Synthesis

Overview
tert-Butyl (4-bromonaphthalen-1-yl)carbamate serves as a crucial building block in organic synthesis. Its unique structure allows for various chemical transformations, making it valuable for synthesizing complex molecules.

Key Reactions
The compound can undergo several types of reactions, including:

  • Substitution Reactions : The bromine atom can be substituted with other nucleophiles, facilitating the formation of new compounds.
  • Friedländer-Type Condensation : It is utilized in synthesizing benzoquinoline derivatives, which are important in pharmaceuticals and agrochemicals.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionExample Product
SubstitutionReplacement of bromine with nucleophilesVarious naphthalene derivatives
Friedländer CondensationFormation of benzoquinoline derivativesBenzoquinoline compounds

Medicinal Chemistry

Therapeutic Applications
In medicinal chemistry, this compound is employed in the synthesis of potential therapeutic agents. Its derivatives have been explored for their inhibitory effects on biological pathways, making them candidates for drug development.

Case Study: Synthesis of Inhibitors
Recent studies have highlighted the role of this compound in developing inhibitors for β-lactamase enzymes. These inhibitors are crucial for enhancing the efficacy of β-lactam antibiotics against resistant bacterial strains .

Material Science

Advanced Materials Development
The compound finds applications in creating advanced materials, including polymers and coatings. Its ability to act as an intermediate in dye and pigment production also highlights its industrial relevance.

Table 2: Applications in Material Science

Application TypeDescriptionExample Use
Polymer SynthesisUsed as a monomer or additiveSpecialty polymers
Dye ProductionActs as an intermediate for dyesTextile and plastic industries

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s core structure—a naphthalene ring with bromine and Boc-protected amine—is modified in analogs to alter reactivity, solubility, or biological activity. Key analogs and their distinguishing features are summarized below:

Table 1: Structural Analogs of tert-Butyl (4-Bromonaphthalen-1-yl)carbamate
Compound Name CAS Number Substituent Variation Molecular Formula Similarity Score Reference
tert-Butyl (1-(4-bromophenyl)ethyl)carbamate 850363-42-7 Ethyl linker, phenyl instead of naphthyl C₁₃H₁₇BrNO₂ 0.93
tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate 214973-83-8 Branched alkyl chain on phenyl C₁₄H₁₈BrNO₂ 0.97
tert-Butyl (4-bromothiazol-2-yl)carbamate 944804-88-0 Thiazole ring replaces naphthalene C₈H₁₁BrN₂O₂S 0.83
tert-Butyl ((4-bromonaphthalen-1-yl)methyl)carbamate N/A Methyl spacer between naphthyl and Boc C₁₆H₁₈BrNO₂ N/A

Key Observations :

  • Aromatic vs.
  • Substituent Position : Bromine at the 4-position on naphthalen-1-yl (as in the parent compound) optimizes steric accessibility for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) compared to ortho- or meta-substituted analogs .
  • Linker Flexibility : A methylene spacer (as in 41v ) increases conformational flexibility, which may improve solubility but reduce crystallinity .
Table 2: Reaction Performance of Selected Analogs
Compound Reaction Type Yield Conditions Reference
41v (methyl-linked naphthyl analog) Reductive Amination 72% NaBH(OAc)₃, DCM, 24h
Boc-13eA (barbiturate-linked analog) Alkylation 57% K₂CO₃, acetone, 50°C
2c (imidazolidine-dione analog) SN2 Alkylation 43% Cs₂CO₃, acetone, 65°C

Biological Activity

tert-Butyl (4-bromonaphthalen-1-yl)carbamate is an organic compound with the molecular formula C15_{15}H16_{16}BrNO2_2 and a molecular weight of 322.2 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a precursor for synthesizing therapeutic agents and its involvement in various chemical reactions.

The synthesis of this compound typically involves the reaction of 4-bromonaphthalen-1-amine with di-tert-butyl dicarbonate in the presence of a base, usually in an organic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity. The compound can undergo various reactions, including substitution reactions where the bromine atom can be replaced by other nucleophiles, and oxidation-reduction reactions.

The biological activity of this compound is closely linked to its ability to interact with specific molecular targets. It is primarily utilized in medicinal chemistry for synthesizing potential therapeutic agents that act as inhibitors or modulators of various biological pathways. The bromine substituent enhances its reactivity compared to other halogenated naphthalene derivatives, allowing for diverse applications in drug development.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, related carbamate prodrugs have shown efficacy in vivo against tumor models, suggesting that the release of active drug forms from these compounds can lead to potent cytotoxic effects against cancer cells . The stability and slow release characteristics of such compounds may contribute to their effectiveness, allowing for sustained therapeutic action over time.

Case Studies and Research Findings

A variety of studies have explored the biological implications of compounds related to this compound:

  • Antitumor Efficacy : In vivo studies demonstrated that certain carbamate derivatives exhibited productive antitumor activity across a wide dose range, with some achieving long-term cures in animal models . This suggests a potential for clinical applications in cancer treatment.
  • Mechanistic Insights : Research has focused on understanding how these compounds inhibit specific enzymes or pathways relevant to tumor growth. For example, dual inhibitors targeting metabolic pathways have been developed, showcasing how structural modifications can enhance biological activity .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications at various positions on the naphthalene ring significantly affect biological activity. For example, substituents like -OCF3_3 at specific positions have been found to maintain or enhance inhibitory activity against key targets involved in cancer metabolism .

Comparative Analysis

To further elucidate the biological activity of this compound, a comparison with structurally similar compounds can provide insights into its unique properties:

Compound NameStructure FeatureBiological Activity
This compoundBromine substitutionModerate antitumor activity
tert-Butyl (4-chloronaphthalen-1-yl)carbamateChlorine substitutionLower potency than brominated analog
tert-Butyl (4-fluoronaphthalen-1-yl)carbamateFluorine substitutionSimilar activity profile but less stable
tert-Butyl (4-iodonaphthalen-1-yl)carbamateIodine substitutionEnhanced lipophilicity but reduced reactivity

Q & A

Q. How does the bromine substituent affect the compound’s utility in synthesizing polycyclic heteroaromatics?

  • Methodology : Exploit bromine as a directing group in cyclization (e.g., Heck reaction to form fused rings). Compare reactivity with non-brominated analogs via kinetic profiling. Use Pd-NHC catalysts for enhanced selectivity .

Key Notes

  • Contradictions : Some SDS () report “no known hazards,” while structurally similar compounds () warn of sensitization risks. Assume precautionary handling until compound-specific data is available.
  • Advanced Tools : SHELX programs () and DFT modeling are critical for structural/mechanistic studies.
  • Ethical Compliance : Adhere to institutional waste protocols (Section 13 of ) and avoid in vivo use without full toxicological profiling.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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